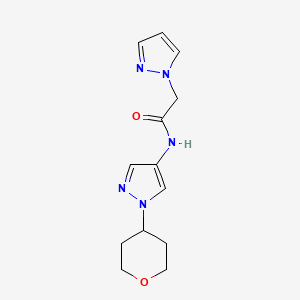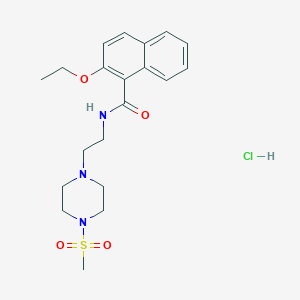![molecular formula C17H27N3O2 B2441219 6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2195810-38-7](/img/structure/B2441219.png)
6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the methyl and oxan-3-ylmethyl groups. The pyridazinone group could then be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide a basic site, while the pyridazinone group would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the piperidine and pyridazinone groups. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the pyridazinone group could participate in condensation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications
Synthetic Methodologies and Applications
Aza-Achmatowicz Oxidative Rearrangement : The aza-Achmatowicz oxidative rearrangement technique has been applied to synthesize cis-2-Methyl-6-substituted piperidin-3-ol alkaloids, which are key intermediates for various natural products and pharmaceuticals. This method facilitates the stereoselective synthesis of complex molecules like azimic acid, deoxocassine, cassine, and spicigerine, showcasing the utility of such compounds in medicinal chemistry (Leverett, Cassidy, & Padwa, 2006).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This process has been utilized to synthesize a variety of heterocyclic derivatives, including dihydropyridinones, under oxidative carbonylation conditions. Such methodologies demonstrate the versatility of palladium catalysis in constructing complex heterocyclic frameworks, which are significant in drug development and synthetic organic chemistry (Bacchi et al., 2005).
Biological Activity and Potential Applications
Antihistaminic and Anti-inflammatory Activities : Compounds containing the piperidine structure have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Such research illustrates the potential therapeutic applications of these compounds in treating conditions like atopic dermatitis and allergic rhinitis, highlighting the importance of heterocyclic chemistry in discovering new drugs (Gyoten et al., 2003).
Chemical Structure Analysis
Hydrogen Bonding and Molecular Structure : Studies on the salt-type adducts formed with piperidine derivatives have provided insights into the molecular structures and hydrogen bonding patterns of these compounds. Such analyses are crucial for understanding the properties of drug molecules and designing compounds with desired pharmacokinetic and pharmacodynamic characteristics (Orozco et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14-4-5-17(21)20(18-14)12-15-6-8-19(9-7-15)11-16-3-2-10-22-13-16/h4-5,15-16H,2-3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSVXGQUEUXBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2441146.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)

![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)
![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)
